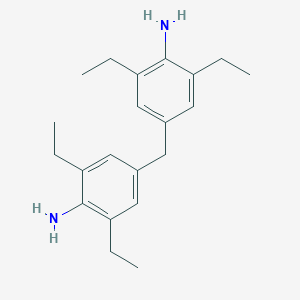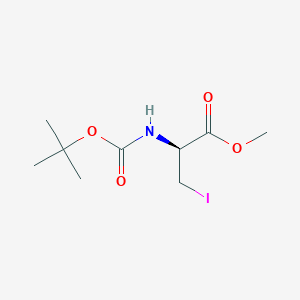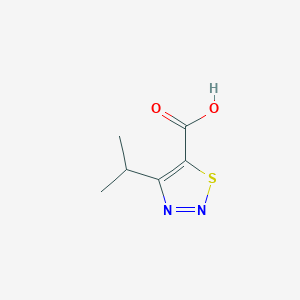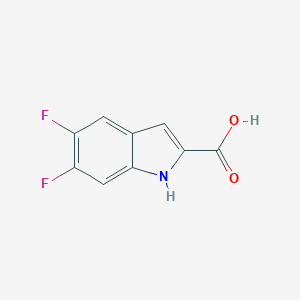![molecular formula C9H16N2O2 B068023 (3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 182072-49-7](/img/structure/B68023.png)
(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI) is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO to obtain the desired pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]pyrazine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of transition-metal-free strategies and solid-phase synthesis techniques to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and Cs2CO3/DMSO for cyclization . Reaction conditions often involve room temperature and solid alumina to facilitate the cross-coupling and cyclization processes .
Major Products: The major products formed from these reactions are pyrrolo[1,2-a]pyrazine derivatives with various substituents that exhibit significant biological activities .
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These compounds are also explored for their potential in drug discovery and development, particularly in the treatment of various diseases .
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions . the exact mechanisms are not fully understood and require further research .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyrrolo[1,2-a]pyrazine derivatives include 5H-pyrrolo[2,3-b]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . These compounds share the pyrrolopyrazine scaffold but differ in their nitrogen atom positions and biological activities .
Uniqueness: They exhibit more antibacterial, antifungal, and antiviral activities compared to other pyrrolopyrazine derivatives . This makes them attractive candidates for drug discovery and development .
Propriétés
Numéro CAS |
182072-49-7 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
methyl (3S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
NPRJZFPRCHQZLI-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CN2CCCC2CN1 |
SMILES isomérique |
COC(=O)[C@@H]1CN2CCC[C@H]2CN1 |
SMILES canonique |
COC(=O)C1CN2CCCC2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


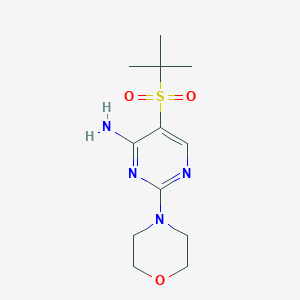
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
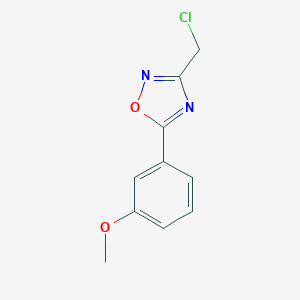
![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
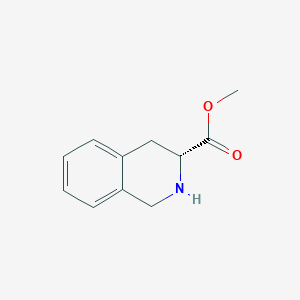
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
